

Navitoclax Efficacy in Solid Tumors: A Technical Support Resource

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Compound of Interest

Compound Name: Anticancer agent 263

Cat. No.: B15585621

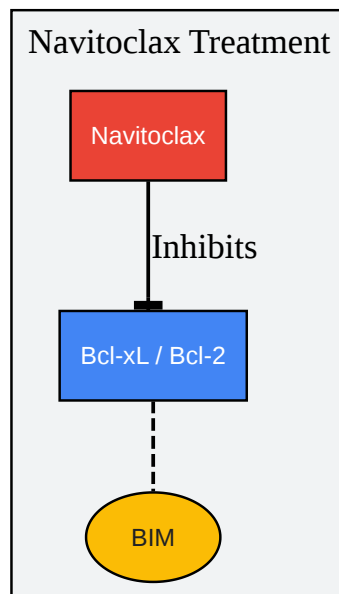
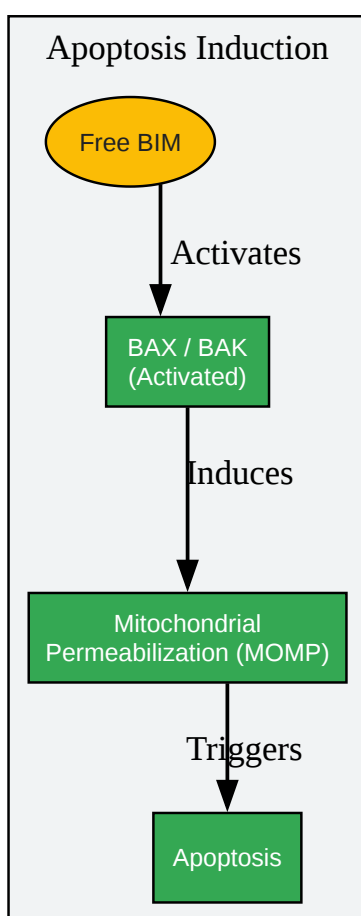
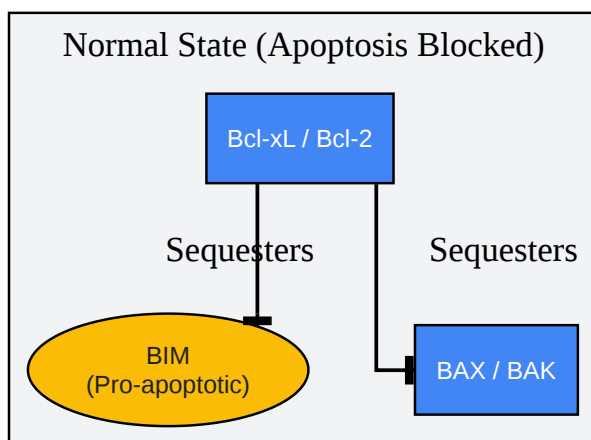
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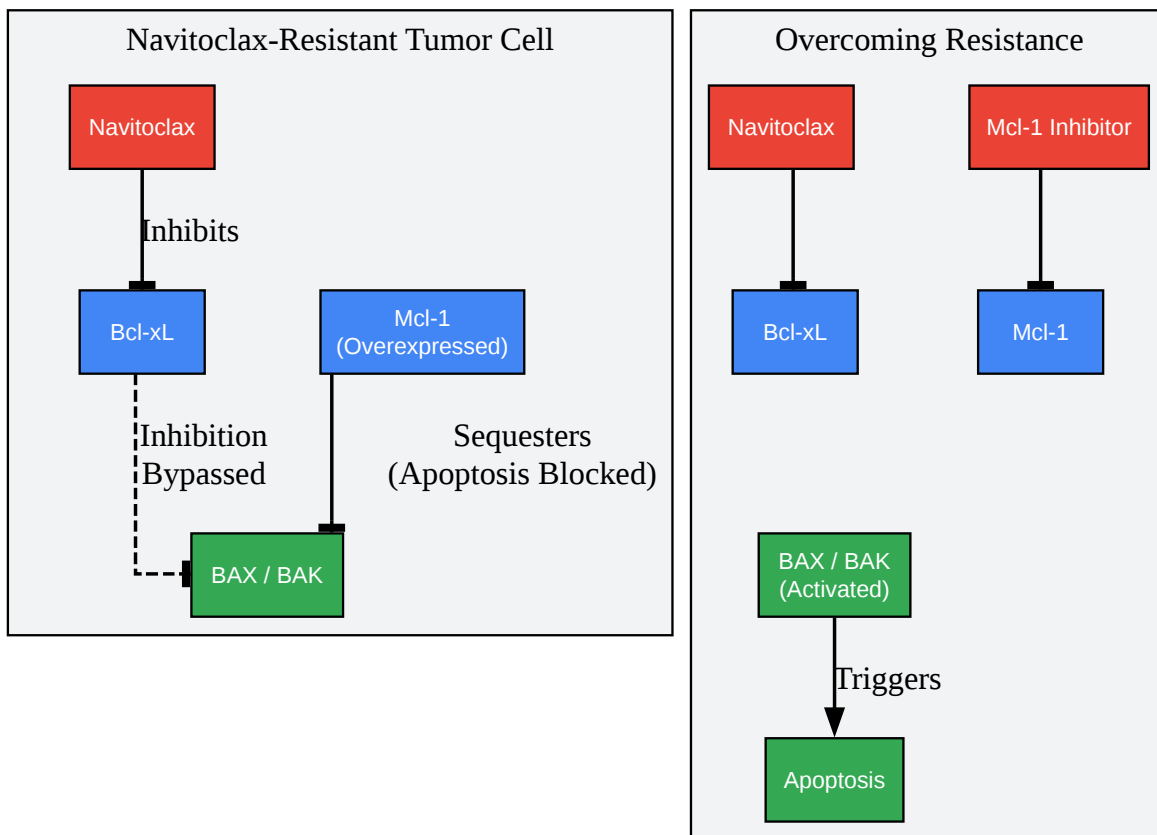
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Navitoclax in solid tumor research.

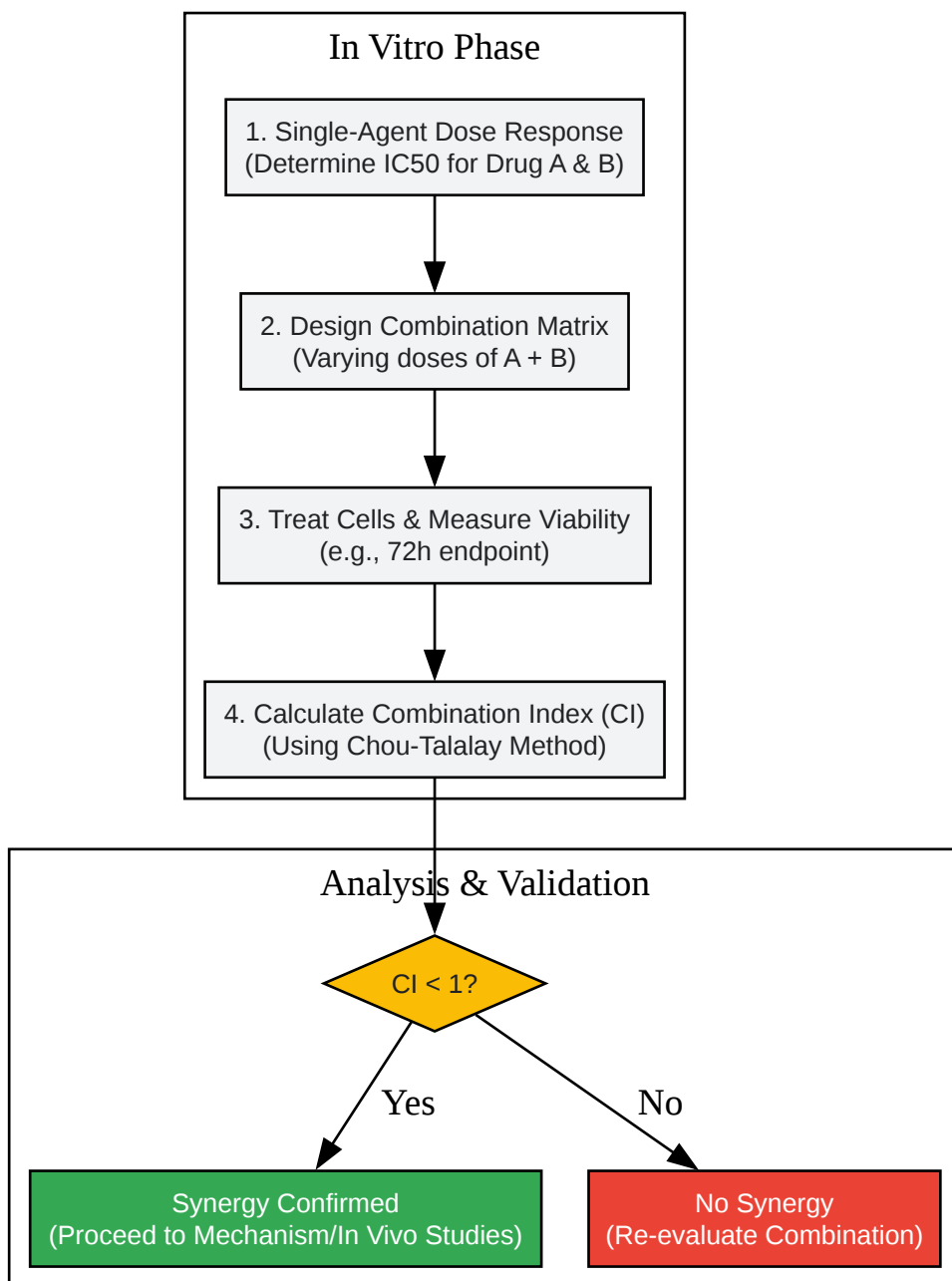
Section 1: Frequently Asked Questions (FAQs)

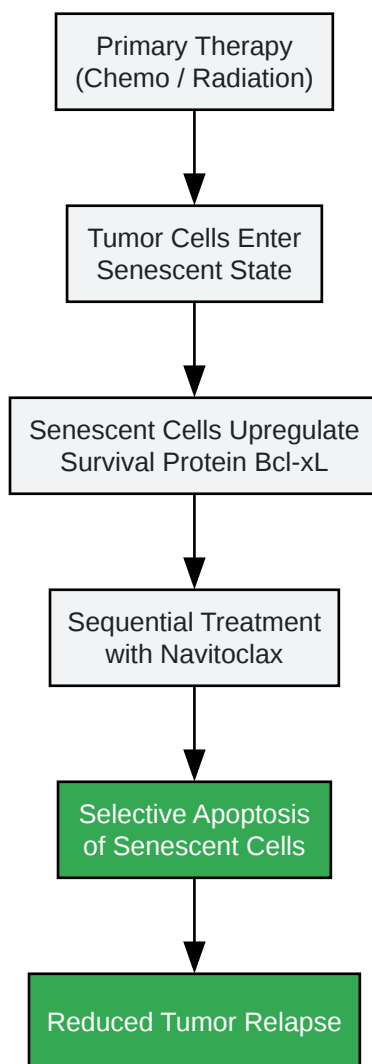
Q1: What is the fundamental mechanism of action for Navitoclax?

Navitoclax is a potent, orally bioavailable small molecule that functions as a BH3 mimetic.[1][2] It selectively inhibits the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2][3] By binding to these proteins, Navitoclax prevents them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[2][4] This frees BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately driving the cell to undergo apoptosis.[2][4][5]









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